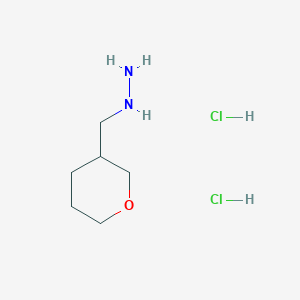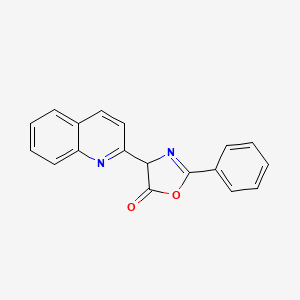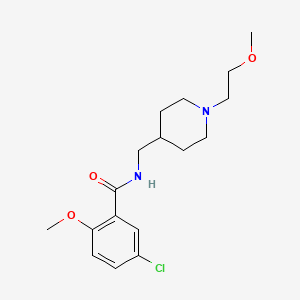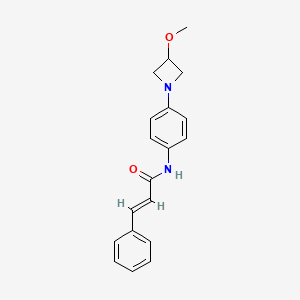
Oxan-3-ylmethylhydrazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Oxan-3-ylmethylhydrazine;dihydrochloride” is a chemical compound with several unique features that make it a valuable material for research. It has a CAS Number of 2460748-57-4 and a molecular weight of 203.11 . The IUPAC name for this compound is (tetrahydro-2H-pyran-3-yl)methylhydrazine dihydrochloride .
Aplicaciones Científicas De Investigación
1. Biological and Pharmaceutical Applications
Oxan-3-ylmethylhydrazine;dihydrochloride and related compounds have various biological and pharmaceutical applications. For instance, 1,3,4-oxadiazoles, chemically related to Oxan-3-ylmethylhydrazine;dihydrochloride, are known for their cytotoxic, antibacterial, antifungal, and anti-tubercular activities (Jafari et al., 2017). Additionally, compounds like Cetrizine dihydrochloride, which is an anti-allergic drug, have been studied for their kinetics of oxidation (Puttaswamy & Sukhdev, 2012).
2. Material Science and Chemistry
In the field of material science, Oxan-3-ylmethylhydrazine;dihydrochloride-related compounds are used for enhancing the crystallization kinetics of biodegradable plastics and biomaterials. For example, oxalamide compounds, which are structurally similar, have been used as nucleators to improve the crystallization behaviors of poly (3-hydroxybutyrate-co-3-hydroxyhexanate) (PHBH), a biodegradable plastic (Xu et al., 2018).
3. Oxidation and Reactivity Studies
Oxan-3-ylmethylhydrazine;dihydrochloride and its derivatives are also studied for their reactivity and oxidation properties. For instance, 1,3,4-oxadiazoles synthesized from hydrazine dihydrochloride have shown varied reactivities and have been confirmed through analytical and spectral data (Bentiss & Lagrenée, 1999).
4. Sensor Development
These compounds are also significant in developing sensors. An example includes the creation of an electrochemical sensor based on Oxomemazine hydrochloride for the determination of various substances (Mohammed et al., 2017).
5. Protein Oxidation Studies
In food science, particularly in meat systems, the dinitrophenylhydrazine (DNPH) method, which involves hydrazine derivatives, is used for assessing protein oxidation, a critical factor affecting meat quality (Estévez, 2011).
6. Antioxidant Properties
Oximes, chemically related to hydrazines, have been studied for their antioxidant properties. For example, 3-(phenylhydrazono) butan-2-one oxime showed significant antioxidant activity in various tests (Puntel et al., 2008).
Mecanismo De Acción
The mechanism of action of “Oxan-3-ylmethylhydrazine;dihydrochloride” is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which can be quite complex and depends on the specific context .
It is stored at room temperature . More detailed physical and chemical properties were not available in the resources I found.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes refer to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
oxan-3-ylmethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-8-4-6-2-1-3-9-5-6;;/h6,8H,1-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDKNHPURXHTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-3-ylmethylhydrazine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)

![4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2469703.png)

![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)
![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)



